molecular formula C15H23N B13432447 4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine

4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine

Cat. No.: B13432447
M. Wt: 217.35 g/mol
InChI Key: BJQIFECVPHDLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-isopropylphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-isopropylbenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 4-isopropylbenzaldehyde with 3,3-dimethylpyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropylphenyl isocyanate
  • 4-Isopropylphenol
  • 4-Isopropenylphenol

Uniqueness

4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3,3-dimethyl-4-(4-propan-2-ylphenyl)pyrrolidine

InChI

InChI=1S/C15H23N/c1-11(2)12-5-7-13(8-6-12)14-9-16-10-15(14,3)4/h5-8,11,14,16H,9-10H2,1-4H3

InChI Key

BJQIFECVPHDLMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNCC2(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.